2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Beschreibung

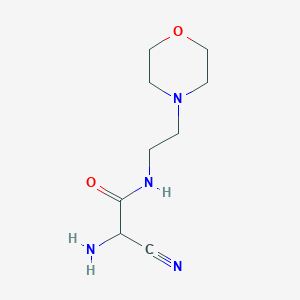

2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide (CAS: 1214639-32-3; molecular formula: C₉H₁₄N₄O₂) is a substituted acetamide derivative characterized by:

- A central acetamide backbone.

- 2-amino and 2-cyano substituents at the α-carbon position.

- A 2-morpholinoethyl group (-CH₂CH₂-morpholine) attached to the nitrogen atom of the acetamide moiety.

Eigenschaften

IUPAC Name |

2-amino-2-cyano-N-(2-morpholin-4-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c10-7-8(11)9(14)12-1-2-13-3-5-15-6-4-13/h8H,1-6,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRMLRBUWCWRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672947 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214639-32-3 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide typically involves the reaction of cyanoacetamide with 2-morpholinoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxo derivatives and nitrile oxides.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide may exhibit anticancer properties. Studies focusing on structure-activity relationships (SAR) have shown that modifications in the morpholino group can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the efficacy of morpholino-containing acetamides against breast cancer cells. The findings demonstrated that certain analogs showed significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

2. Neurological Applications

The morpholino group in the compound suggests potential neurological applications due to its ability to cross the blood-brain barrier. Research into similar compounds has indicated possible neuroprotective effects and implications for treating neurodegenerative diseases.

Case Study:

A recent investigation into the neuroprotective effects of morpholino derivatives highlighted their capacity to reduce oxidative stress in neuronal cells. This positions this compound as a candidate for further exploration in neuropharmacology .

Synthetic Chemistry Applications

1. Building Block for Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Amides, Amines |

| Cyclization | Heat or Catalysis | Heterocycles |

| Condensation | Acidic Conditions | Larger Cyclic Compounds |

1. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be exploited in drug design to target specific diseases where enzyme regulation is crucial.

Case Study:

Research conducted on enzyme kinetics demonstrated that derivatives of acetamides could inhibit key enzymes linked to metabolic disorders, paving the way for developing treatments targeting these pathways .

Wirkmechanismus

The mechanism of action of 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyano and amino groups play a crucial role in its binding affinity and specificity, while the morpholinoethyl group enhances its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Morpholinoethyl Group: The presence of this group (as in the target compound and N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide) correlates with enhanced bioactivity, particularly cytotoxicity .

- Substituent Effects: The 2-cyano group in the target compound may confer metabolic stability, while chloro or naphthoxy substituents in analogues improve target binding (e.g., 17β-HSD2 inhibition , cytotoxic activity ).

Physicochemical Properties

Notes:

- The target compound’s morpholinoethyl group likely improves aqueous solubility compared to phenyl or chloro-substituted analogues .

- Yields for structurally related morpholinoethyl acetamides (e.g., 4m, 4n in ) range from 89–95% in ethanol , suggesting efficient synthesis routes.

Cytotoxicity:

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibits cytotoxicity against HeLa cells (IC₅₀: 3.16 µM), comparable to cisplatin .

- 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide inhibits 17β-HSD2 (IC₅₀: 0.5 µM), critical in hormone-dependent cancers .

- The target compound’s bioactivity remains uncharacterized but is structurally poised for similar interactions due to the morpholinoethyl group.

Antimicrobial Activity:

- Thiazolidine-2,4-diones carboxamides with morpholinoethyl groups (e.g., 4m, 4n, 4o) show moderate-to-strong antimicrobial activity .

Biologische Aktivität

2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₃N₃O₂. The presence of the morpholino group enhances its solubility and biological interaction potential.

Biological Activities

The compound demonstrates several biological activities, including:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation, particularly in specific types of tumors.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability in vitro | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

The mechanism through which this compound exerts its effects involves several pathways:

- Interaction with Cellular Targets : The compound can bind to specific proteins or enzymes, altering their function and leading to decreased cell proliferation or increased apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may influence key signaling pathways related to cell growth and survival, such as the PI3K/Akt pathway.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the morpholino group enhanced activity against resistant strains, suggesting a promising avenue for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies, particularly when combined with existing chemotherapeutics.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Key findings include:

- Synthesis Optimization : Improved synthetic routes have led to higher yields and purities, facilitating further biological testing.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the cyano and morpholino groups can significantly impact biological efficacy.

Table 2: Structure-Activity Relationship Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.